5-cyclopropyl-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-1,3-oxazole-4-carboxamide
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Overview
Description
5-cyclopropyl-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, an isoquinoline moiety, and an oxazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the cyclopropyl group, and the attachment of the isoquinoline moiety. Common reagents used in these reactions include cyclopropylamine, isoquinoline derivatives, and various catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
Materials Science: The compound’s properties may be explored for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-1,3-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-1,3-oxazole-4-carboxamide: This compound is unique due to its combination of a cyclopropyl group, an isoquinoline moiety, and an oxazole ring.
Other Isoquinoline Derivatives: Compounds with similar structures but different functional groups may exhibit different biological activities and properties.
Properties
IUPAC Name |
5-cyclopropyl-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(19-20(16-7-8-16)28-14-25-19)24-12-17-6-3-10-23-21(17)26-11-9-15-4-1-2-5-18(15)13-26/h1-6,10,14,16H,7-9,11-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMCUMCSLKLAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)C(=O)NCC3=C(N=CC=C3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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